Dibenzyl 2-aminosuccinate

Description

Contextualizing Dibenzyl 2-aminosuccinate within Contemporary Organic Chemistry and Biochemistry

This compound, an ester derivative of the amino acid L-aspartic acid, is a compound of significant interest in modern organic and biochemical research. ontosight.ai Its structure, which features a 2-aminosuccinate core with two benzyl (B1604629) ester groups, makes it a versatile molecule. ontosight.ai The benzyl groups typically function as protecting groups for the carboxylic acid functionalities of the aspartic acid backbone. This protection strategy is a cornerstone of peptide synthesis and the creation of complex organic molecules, as it allows for controlled, stepwise reactions at other sites of the molecule. ontosight.ai

In the field of biochemistry, derivatives of aspartic acid are explored for their involvement in various biological pathways. ontosight.ai Consequently, synthetic derivatives like this compound are instrumental in studies aimed at understanding and potentially modulating these processes. ontosight.ai The chiral nature of the molecule, specifically the (S)-enantiomer which corresponds to the naturally occurring L-aspartic acid, is crucial for its interactions within biological systems. vulcanchem.com This chirality makes it a valuable tool for synthesizing enantiopure compounds, where specific stereochemistry is essential for biological activity.

Significance of this compound as a Research Intermediate and Scaffold

The primary significance of this compound in research lies in its function as a versatile intermediate and a molecular scaffold. ontosight.aimdpi.com As an intermediate, it serves as a protected form of L-aspartic acid, ready for incorporation into larger, more complex molecular structures. Researchers utilize it as a key building block in the multi-step synthesis of a variety of organic compounds, including amino alcohols, peptidomimetics (molecules that mimic natural peptides), and other potential pharmaceutical agents. The benzyl esters can be selectively removed under specific reaction conditions, a process known as deprotection, to reveal the carboxylic acid groups for further chemical transformation. ontosight.aivulcanchem.com

The concept of a molecular scaffold refers to a core structure upon which other molecular fragments can be systematically added. mdpi.com this compound, with its defined stereocenter and multiple functional groups (an amine and two protected carboxyl groups), provides a robust framework for constructing complex architectures. mdpi.com This is particularly valuable in the field of medicinal chemistry, where the spatial arrangement of different chemical moieties is critical for a molecule's interaction with biological targets like enzymes and receptors. Its use as a chiral ligand in asymmetric catalysis is another area of importance, where it helps to control the stereochemical outcome of chemical reactions, leading to the formation of single enantiomers of a desired product.

Scope and Research Objectives Pertaining to this compound Studies

Research involving this compound is typically focused and driven by specific synthetic or biochemical objectives. A primary goal is the development of novel and efficient synthetic methodologies. ontosight.ai This includes optimizing reaction conditions for its synthesis or its use in subsequent reactions to improve yields and purity. vulcanchem.com

A significant portion of research is directed towards its application in medicinal chemistry and pharmaceutical development. ontosight.ai Studies often aim to synthesize novel aspartic acid derivatives to investigate their potential as therapeutic agents. ontosight.ai This involves studying their interactions with biological targets, such as enzymes or proteins, to understand their mechanism of action. For instance, derivatives have been explored in the context of diseases involving metabolic disturbances. ontosight.ai

Furthermore, a key research objective is to exploit its chiral nature. Investigations focus on its use as a chiral starting material or as a chiral ligand to induce asymmetry in chemical reactions. The overarching goal is the synthesis of enantiomerically pure compounds, which is a critical requirement for the development of many modern drugs.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₁₉NO₄ |

| Molecular Weight | 313.35 g/mol |

| CAS Number | 2791-79-9 ((S)-enantiomer) lab-chemicals.com |

| 4079-59-8 ((R)-enantiomer) bldpharm.combldpharm.com | |

| 4079-61-2 (racemic) vulcanchem.comshachemlin.com | |

| Appearance | Yellow semi-solid |

| Solubility | Soluble in dichloromethane (B109758) (DCM) |

| Storage Conditions | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C lab-chemicals.com |

Structural Analogs of this compound

| Compound Name | Key Differentiating Features |

| (S)-Di-tert-butyl 2-aminosuccinate HCl | Features tert-Butyl ester protecting groups instead of benzyl groups; present as a hydrochloride salt. |

| (R)-Dibenzyl 2-aminosuccinate Tosylate | The R-enantiomer, possessing the opposite stereochemistry at the chiral center; present as a tosylate salt. |

| Dimethyl 2-benzylidenesuccinate | Contains a benzylidene group instead of an amino group, making it a Michael acceptor. |

| Dibenzyl Glycine | An amino acid derivative that lacks the succinic acid moiety. |

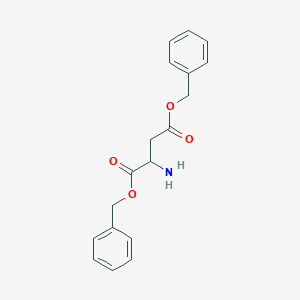

Structure

3D Structure

Properties

IUPAC Name |

dibenzyl 2-aminobutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14/h1-10,16H,11-13,19H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAMWLOABQRMAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dibenzyl 2 Aminosuccinate and Its Derivatives

Classical Approaches to Dibenzyl 2-aminosuccinate Synthesis

Traditional methods for synthesizing this compound have primarily relied on well-established reactions involving the protection and esterification of aspartic acid precursors.

Esterification and Protection Strategies for Aspartic Acid Precursors

The most direct classical route involves the direct esterification of aspartic acid with benzyl (B1604629) alcohol. A prominent example is the one-pot synthesis of (S)-Dibenzyl aspartate p-toluenesulfonate. acs.orgacs.org In this procedure, L-aspartic acid is heated at reflux with benzyl alcohol and p-toluenesulfonic acid in a suitable solvent. acs.org The p-toluenesulfonic acid acts as a catalyst for the esterification and also forms a stable, crystalline salt with the resulting amino ester, facilitating its isolation. unimi.it

Protecting groups are essential in multi-step syntheses to prevent unwanted side reactions at the reactive amino and carboxyl functionalities. creative-peptides.comnih.gov For the amino group, the benzyloxycarbonyl (Cbz or Z) group is a classic choice due to its stability and ease of removal via hydrogenolysis. creative-peptides.com A typical sequence involves the protection of the amino group using benzyl chloroformate (Cbz-Cl), followed by the esterification of both carboxylic acid groups with benzyl alcohol, often facilitated by an agent like thionyl chloride. Another common N-protecting group is the tert-butoxycarbonyl (Boc) group, which is introduced using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and can be removed under mild acidic conditions. creative-peptides.comgoogle.com

The carboxylic acid groups of aspartic acid must also be considered. While the target compound has benzyl esters, intermediate steps in more complex syntheses might employ other esters, such as tert-butyl (tBu) esters, which offer orthogonal deprotection strategies. peptide.comthieme-connect.de The choice of protecting group strategy is critical to avoid side reactions like the formation of aspartimide, a common issue in peptide synthesis involving aspartic acid. biotage.comnih.gov

Table 1: Common Protecting Groups in Aspartic Acid Chemistry

| Functional Group | Protecting Group | Abbreviation | Common Reagents for Introduction | Common Reagents for Removal |

|---|---|---|---|---|

| α-Amino | Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate (Cbz-Cl) | H₂/Pd, HBr/AcOH |

| α-Amino | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Trifluoroacetic acid (TFA) |

| α-Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Piperidine (B6355638) |

| Side-Chain Carboxyl | Benzyl ester | Bzl | Benzyl alcohol, Benzyl bromide | H₂/Pd (Hydrogenolysis) |

| Side-Chain Carboxyl | tert-Butyl ester | tBu | Isobutylene, tert-Butyl acetate | Trifluoroacetic acid (TFA) |

| Side-Chain Carboxyl | Cyclohexyl ester | cHex | Cyclohexanol | HF |

This table summarizes common protecting groups used for the functional groups of aspartic acid, along with typical reagents for their application and removal, based on information from sources creative-peptides.compeptide.comthieme-connect.de.

Amination and Functional Group Interconversion Pathways

While direct amination of a pre-formed dibenzyl succinate (B1194679) core is not a primary route to this compound, functional group interconversions are crucial. The most common interconversion is the liberation of the free amino group from its salt form. For instance, the p-toluenesulfonate salt of dibenzyl aspartate, obtained from direct esterification, is treated with an aqueous base, such as potassium carbonate, to yield the neutral, free-amine form of this compound, which can then be extracted with an organic solvent. prepchem.com

Further interconversions can be performed on the final product. The amino group can be oxidized to yield oxo derivatives, or the succinate backbone can be reduced to form corresponding diols, showcasing the compound's versatility as a synthetic intermediate.

Modern Catalytic Methods in this compound Synthesis

Modern synthetic chemistry has increasingly moved towards catalytic methods to improve efficiency, selectivity, and sustainability. While the use of p-toluenesulfonic acid as a catalyst in esterification is a long-standing practice, newer catalytic systems are being explored for the synthesis of amino acid esters and their derivatives. acs.orgunimi.it

Transition metal catalysis offers powerful tools for forming C-C and C-N bonds. For instance, palladium-catalyzed reactions are widely used in the synthesis of complex amino acid derivatives. jst.go.jpresearchgate.netresearchgate.net Iridium-catalyzed asymmetric hydrogenation has been successfully applied to produce chiral amino alcohols from α-dibenzylamino β-ketoesters, which are structurally related precursors. rsc.org Ruthenium catalysts have been shown to be effective for the N-alkylation of α-amino acid esters. researchgate.net Other modern approaches include the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate esterification under mild conditions.

Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, represents another major frontier. acs.org These methods offer an alternative to metal-based catalysts, often with advantages in terms of cost and toxicity. The development of these modern catalytic strategies continues to provide more efficient and selective routes for the synthesis of complex chiral molecules like this compound. frontiersin.orgharvard.edu

Principles of Green Chemistry Applied to this compound Synthesis

Green chemistry seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. vertecbiosolvents.comscispace.com The synthesis of this compound provides an excellent case study for the application of these principles.

A key development has been the replacement of hazardous solvents. The substitution of carcinogenic benzene (B151609) and toxic carbon tetrachloride with the less hazardous cyclohexane (B81311) for the azeotropic removal of water during esterification is a significant green improvement (Principle 5: Safer Solvents and Auxiliaries). acs.orgacs.orgvertecbiosolvents.com

Other principles are also relevant. Aspartic acid can be sourced from renewable biomass, aligning with the use of renewable feedstocks (Principle 7). rsc.orgrsc.org Designing reactions to maximize the incorporation of all materials into the final product (Principle 2: Atom Economy) is another important consideration, favoring efficient one-pot reactions over lengthy multi-step syntheses that generate significant byproduct waste. acs.orgresearchgate.net

Table 3: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in Synthesis | Benefit | Reference |

|---|---|---|---|

| 1. Prevention | One-pot synthesis of the tosylate salt. | Reduces byproducts and procedural waste. | acs.orgacs.org |

| 2. Atom Economy | Direct esterification is more atom-economical than routes requiring extensive use of protecting groups. | Maximizes incorporation of reactant atoms into the final product. | acs.org |

| 5. Safer Solvents & Auxiliaries | Use of cyclohexane instead of benzene or carbon tetrachloride. | Eliminates the use of a known human carcinogen and a toxic solvent. | acs.orgacs.org |

| 7. Use of Renewable Feedstocks | L-Aspartic acid can be derived from renewable biological sources. | Reduces reliance on fossil fuels. | rsc.orgrsc.org |

| 9. Catalysis | Use of catalytic p-toluenesulfonic acid for esterification. | Catalytic reagents are superior to stoichiometric ones, reducing waste. | acs.orgacs.org |

This table illustrates how specific strategies in the synthesis of this compound align with the 12 Principles of Green Chemistry, based on information from sources acs.orgacs.orgacs.orgrsc.orgrsc.org.

Chemical Reactivity and Transformation Studies of Dibenzyl 2 Aminosuccinate

Selective Deprotection Strategies for Benzyl (B1604629) Ester and Amine Functionalities

A primary application of Dibenzyl 2-aminosuccinate in synthesis is leveraging the benzyl groups as protecting agents for the carboxylic acids of an aspartic acid scaffold. ontosight.ai The ability to selectively remove these groups is a cornerstone of its utility.

Hydrogenolytic Debenzylation: The most common and efficient method for cleaving benzyl esters is catalytic hydrogenation. This reaction involves treating the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is highly effective, often achieving deprotection efficiencies greater than 98%. The reaction is typically clean, yielding aspartic acid and toluene (B28343) as the byproduct. However, careful control of reaction conditions, particularly moisture, is necessary to prevent over-reduction of other functional groups.

Acid-Catalyzed Hydrolysis: An alternative strategy for deprotection involves acidic hydrolysis. Reagents such as a solution of hydrobromic acid (HBr) in acetic acid can effectively cleave the benzyl esters. This method is particularly useful for substrates that may be sensitive to catalytic hydrogenation (e.g., containing other reducible groups like alkynes). While effective, with reported yields between 90-92%, it requires the rest of the molecule to be stable to strong acid.

The table below summarizes and compares common deprotection strategies.

| Deprotection Method | Reagent(s) | Typical Conditions | Yield (%) | Notes |

| Hydrogenolysis | 10 wt% Palladium on Carbon (Pd/C), Hydrogen Gas (H₂) | 1 atm H₂, solvent (e.g., EtOH, EtOAc) | >98 | Mild conditions; sensitive to catalyst poisoning and moisture. |

| Acidic Hydrolysis | 33% Hydrobromic Acid (HBr) in Acetic Acid | 25°C, 24 hours | 90–92 | Effective for acid-stable compounds; avoids metal catalysts. |

| Base-Mediated Hydrolysis | Lithium Hydroxide (LiOH) | 0.1 M solution in Methanol | Quantitative | Primarily used for selective hydrolysis of other ester types (e.g., methyl/ethyl) in the presence of benzyl esters, but can cleave benzyl esters under forcing conditions. nih.gov |

Functional Group Transformations Involving the Amine and Ester Moieties

The amine and ester functionalities of this compound are primary sites for further chemical modification, allowing for its incorporation into larger, more complex structures.

Reactions of the Amine Group: The primary amine is a potent nucleophile, making it a reactive handle for various transformations.

Acylation and Amidation: The amine readily reacts with acyl chlorides or activated carboxylic acids to form amides. This is a fundamental reaction in peptide synthesis, where the amine of one amino acid derivative attacks the activated carboxyl group of another. Reagents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) are commonly used to facilitate such acid-amine couplings. organic-synthesis.com

Oxidation: Under controlled conditions with specific oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide, the amino group can be oxidized to form corresponding oxo derivatives.

Reactions of the Ester Groups: The benzyl ester groups can also be transformed, although this is less common than deprotection.

Reduction: The ester groups can be reduced to the corresponding diol using strong reducing agents. This transforms the aspartic acid derivative into a chiral amino diol, a valuable building block in its own right.

Transesterification: In the presence of an alcohol and a suitable catalyst (acid or base), the benzyl esters can undergo transesterification, although direct synthesis with the desired alcohol is often more efficient.

The following table outlines key functional group transformations for this compound.

| Functional Group | Reaction Type | Reagent(s) | Product Type |

| Amine | Amidation / Acylation | Acyl Chloride / Activated Carboxylic Acid | N-Acyl derivative / Amide |

| Amine | Oxidation | Potassium Permanganate (KMnO₄) / Hydrogen Peroxide (H₂O₂) | Oxo derivative |

| Ester | Reduction | Palladium on Carbon (Pd/C) with H₂ | Diol |

| Ester | Hydrolysis | HBr in Acetic Acid / Pd/C with H₂ | Dicarboxylic Acid |

Investigations into Reaction Mechanisms in this compound Chemistry

Understanding the mechanisms of the reactions that this compound undergoes is essential for optimizing conditions and predicting outcomes.

Mechanism of Hydrogenolysis: The catalytic hydrogenation of benzyl esters is a surface-mediated process. The reaction is believed to proceed via the following general steps:

Adsorption: The benzyl ester adsorbs onto the surface of the palladium catalyst.

Oxidative Addition: The C-O bond of the ester is cleaved through oxidative addition to the palladium surface.

Hydrogenolysis: The adsorbed species reacts with hydrogen atoms (also adsorbed onto the catalyst surface), leading to the cleavage of the benzyl-oxygen bond and formation of toluene and the palladium-bound carboxylate.

Reductive Elimination/Desorption: The free carboxylic acid is released from the catalyst surface, regenerating the active catalyst.

Mechanism of Amide Bond Formation: When the amine group of this compound reacts with an activated carboxylic acid (e.g., an acyl chloride or a species activated by a coupling reagent), the mechanism is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the activated acid. This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., a chloride ion or the activated coupling agent) to form the stable amide bond.

Mechanism of Thermal Decomposition: As noted, the thermal decomposition of dibenzyl compounds at high temperatures is understood to occur through radical chain reactions. The process is likely initiated by the homolytic cleavage of the weakest bond, which would be the benzyl C-O bond, to form a benzyl radical and a succinate-derived radical. These highly reactive radicals can then participate in a cascade of subsequent reactions, including hydrogen abstraction and recombination, leading to a complex mixture of decomposition products.

Strategic Applications of Dibenzyl 2 Aminosuccinate in Organic Synthesis

Dibenzyl 2-aminosuccinate as a Protected L-Aspartic Acid Synthon in Peptide Chemistry

In the intricate process of peptide synthesis, building blocks of amino acids must have their reactive functional groups temporarily masked or "protected" to ensure that peptide bonds form in the correct sequence. This compound serves as a "protected synthon" for L-aspartic acid. lookchem.com This means it acts as a stable, yet reactive, equivalent of the aspartic acid molecule.

The benzyl (B1604629) groups attached to the carboxylic acid functionalities prevent them from reacting out of turn while the primary amino group remains available for coupling with the next amino acid in the peptide chain. lookchem.com This controlled reactivity is crucial for the stepwise assembly of peptides with specific sequences and functions. lookchem.com The use of benzyl esters as protecting groups is a well-established strategy in peptide chemistry. ontosight.ai These groups are favored because they are stable under the conditions required for peptide bond formation but can be selectively removed later in the synthesis, typically through catalytic hydrogenation, to reveal the free carboxylic acid groups of the aspartic acid residue in the final peptide. ontosight.ai This allows for the incorporation of aspartic acid into a growing peptide chain without unwanted side reactions. lookchem.com

Utilization in Dipeptide and Oligopeptide Synthesis

The application of this compound extends to the synthesis of both short dipeptides and longer oligopeptides. smolecule.com Its structure, with a free amino group and protected carboxylic acids, makes it an ideal starting material for elongating a peptide chain.

The formation of a peptide bond, which is an amide linkage, requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. beilstein-journals.org When using this compound, the free amino group is the nucleophile that attacks the activated carboxyl group of the incoming amino acid.

A variety of coupling reagents are employed to facilitate this reaction. Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) and aminium/uronium salts such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.govresearchgate.net These reagents convert the carboxylic acid of the coupling partner into a more reactive species, enabling efficient peptide bond formation with the amino group of this compound. The choice of coupling reagent and reaction conditions is critical to ensure high yields and to minimize side reactions, such as racemization (loss of stereochemical purity) at the chiral center of the amino acids.

Recent advancements have also explored chemoenzymatic systems for dipeptide synthesis, which can offer high specificity and mild reaction conditions. nih.gov

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and often automated synthesis of peptides. beilstein-journals.orgnih.govbachem.com In SPPS, the first amino acid is anchored to an insoluble polymer resin, and subsequent amino acids are added in a stepwise manner. bachem.com

This compound can be utilized in SPPS, particularly when aspartic acid is not the C-terminal amino acid. In a typical Fmoc-based SPPS strategy, the N-terminus of the growing peptide chain attached to the resin is deprotected, and the next N-Fmoc protected amino acid, with its carboxyl group activated, is coupled. nih.govnih.gov If the desired sequence contains an aspartic acid residue, an N-Fmoc protected version of this compound could theoretically be used. However, it is more common to use an N-Fmoc protected aspartic acid derivative where the side-chain carboxyl group is protected by a different group, such as a t-butyl ester, which is compatible with the final cleavage from the resin.

The benzyl protection of the carboxyl groups in this compound offers an alternative protection strategy. The key advantage of SPPS is the ability to wash away excess reagents and byproducts by simple filtration, greatly simplifying the purification process at each step. bachem.com

Table 1: Key Methodologies in Peptide Synthesis

| Methodology | Description | Key Reagents/Components | Relevance to this compound |

|---|---|---|---|

| Solution-Phase Synthesis | Peptides are synthesized in a homogenous solution. | Coupling reagents (e.g., DCC, HATU), protecting groups (e.g., Boc, Cbz). | Can be used directly as a protected amino acid building block. |

| Solid-Phase Peptide Synthesis (SPPS) | The peptide is assembled on a solid support (resin). bachem.com | Resin, linkers, deprotection agents (e.g., piperidine (B6355638) for Fmoc), coupling reagents. nih.govbachem.com | Can be incorporated into the peptide chain, though side-chain protection strategies must be compatible with the resin linker. |

| Chemoenzymatic Synthesis | Utilizes enzymes to catalyze peptide bond formation. nih.govnih.gov | Enzymes (e.g., ligases, proteases), activated amino acid substrates. | The amino group of this compound could potentially serve as a nucleophile in an enzyme-catalyzed reaction. |

Precursor Role in the Synthesis of Complex Natural Products and Analogues

The utility of this compound extends beyond simple peptides to the synthesis of more complex natural products and their analogues. Many natural products contain amino acid fragments or peptide-like substructures. beilstein-journals.orgresearchgate.net this compound provides a chiral building block that can be elaborated into these more complex architectures.

For instance, the aspartic acid backbone can be modified through reactions at the amino group or, after deprotection, at the carboxylic acid groups. This allows for the construction of non-proteinogenic amino acids or peptide mimics (peptidomimetics) that are often found in natural products with interesting biological activities. mdpi.com The defined stereochemistry of (S)-Dibenzyl 2-aminosuccinate is crucial in these syntheses, as the biological activity of complex molecules is often highly dependent on their three-dimensional structure.

Applications in the Development of Nucleotide Adducts and DNA Precursors

The interaction of chemical compounds with DNA can lead to the formation of DNA adducts, which are segments of DNA bound to a cancer-causing chemical. nih.gov The study of these adducts is crucial for understanding mutagenesis and carcinogenesis. Synthetic precursors are often required to generate specific DNA adducts for research purposes.

While direct applications of this compound in this field are not extensively documented, its structure suggests potential utility. The amino group could be modified to mimic a nucleobase or a reactive species that can form an adduct with a nucleotide. Furthermore, the aspartic acid scaffold could be used to create analogues of nucleotides or DNA precursors for various biochemical studies. nih.gov For example, the development of artificial nucleotides and DNA precursors is an active area of research aimed at creating new tools for molecular biology and biotechnology. nih.gov The chiral backbone provided by this compound could serve as a starting point for the synthesis of novel nucleotide analogues with unique properties.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Synonyms | CAS Number |

|---|---|---|

| This compound | Dibenzyl L-aspartate, L-Aspartic acid dibenzyl ester | 2791-79-9 lookchem.com |

| L-Aspartic acid | (S)-(+)-Aminosuccinic acid | 56-84-8 |

| Dicyclohexylcarbodiimide | DCC | 538-75-0 |

| Diisopropylcarbodiimide | DIC | 693-13-0 |

| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | 128625-52-5 |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | 148893-10-1 |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | - |

| t-Butyl ester | - |

Investigation of Biological Activities and Biochemical Interactions of Dibenzyl 2 Aminosuccinate and Its Derivatives

Research on General Biological Activity Profiles and Structure-Activity Relationships

Dibenzyl 2-aminosuccinate, a derivative of the amino acid aspartic acid, has been a subject of interest in medicinal chemistry due to its chiral nature and potential as a biologically active compound. ontosight.ai Research has indicated a range of biological activities, including potential antioxidant, neuroprotective, anti-inflammatory, and anticancer properties. The structure of the molecule is pivotal to its activity, with the chiral center, the amino group, and the benzyl (B1604629) ester groups all playing critical roles in its biological interactions. vulcanchem.com

The structure-activity relationship (SAR) is crucial for understanding the compound's function. The (S)-enantiomer is often the focus of research due to its compatibility with biological systems that typically recognize L-amino acids. vulcanchem.com The benzyl groups serve as protecting groups in synthesis but also enhance the molecule's lipophilicity, which can influence its ability to cross cell membranes. The replacement of these ester groups can significantly alter biological activity. For instance, the hydrolysis of ester groups in similar dipeptide structures has been shown to decrease activity in certain assays, such as NOD2 agonism, while dibenzyl ester derivatives can show a remarkable increase in activity. nih.gov This suggests that the benzyl moiety is an important feature for molecular recognition by certain biological targets. nih.gov

Studies on derivatives have provided further insight into the SAR. For example, the introduction of different functional groups in place of the benzyl esters or modifications to the succinate (B1194679) backbone can lead to compounds with altered or enhanced activities. mdpi.com The amino group is also a key functional site, enabling reactions like amidation, which contrasts with derivatives where this group is replaced, such as in Dimethyl 2-benzylidenesuccinate.

Table 1: Comparison of this compound with Structurally Related Compounds

| Compound Name | Structural Class | Key Distinguishing Features |

|---|---|---|

| (S)-Dibenzyl 2-aminosuccinate | Amino Acid Ester Derivative | Chiral (S)-configuration with two benzyl ester groups. |

| Dibenzyl L-Glutamate | Amino Acid Ester Derivative | Features a longer glutamate (B1630785) backbone (one additional methylene (B1212753) group). |

| N-Benzyl-L-Aspartic Acid | N-Substituted Amino Acid | Contains only one benzyl group, attached to the amino nitrogen, and free carboxylic acids. |

| (R)-Dibenzyl 2-aminosuccinate | Amino Acid Ester Derivative | R-enantiomer, offering a different stereochemical arrangement at the chiral center. bldpharm.com |

| Dimethyl 2-benzylidenesuccinate | Benzylidene Derivative | The amino group is replaced by a benzylidene group, creating a Michael acceptor. |

Studies on Protein Interactions and Enzyme Substrate Properties

The biological effects of this compound are mediated through its interactions with various proteins and enzymes. As an amino acid derivative, it can be recognized by enzymes involved in amino acid metabolism. ontosight.ai The entire molecule, including the benzyl ester groups, can bind to the active or allosteric sites of proteins, thereby altering their conformation and function.

While specific, high-throughput screening data against a wide range of proteins is not extensively published, the compound's structural similarity to intermediates in metabolic pathways suggests it could act as a competitive inhibitor or a substrate for certain enzymes. Peptide-based molecules are known to be effective in disrupting protein-protein interactions (PPIs), a major focus in drug discovery. nih.govnih.gov The discovery of inhibitors for PPIs often relies on identifying "hotspot" regions that are key to the binding energy. nih.gov Derivatives of amino acids like this compound can serve as scaffolds to mimic these hotspots.

For example, in the context of innate immunity, derivatives of dipeptides have been shown to interact with receptors like NOD2. The ester groups on these molecules can significantly impact their ability to stimulate the receptor, highlighting the importance of such modifications for protein interaction. nih.gov The benzyl groups of this compound could potentially interact with hydrophobic pockets in target proteins, contributing to binding affinity. The development of peptide-based inhibitors often involves using non-canonical amino acids and modifications to improve binding affinity and cell permeability. nih.gov

Table 2: Potential Protein Interaction Profile

| Interaction Type | Potential Target Class | Structural Basis for Interaction |

|---|---|---|

| Enzyme Inhibition/Substrate | Enzymes in amino acid metabolism (e.g., transaminases, synthases) | Mimicry of natural L-aspartic acid substrate. ontosight.ai |

| Receptor Binding | Cell surface or intracellular receptors (e.g., immune receptors) | The dipeptide-like core and lipophilic benzyl groups can facilitate binding. nih.gov |

| Protein-Protein Interaction (PPI) Disruption | Interfaces of protein complexes (e.g., oncogenic pathways) | Can serve as a peptidomimetic to block interactions, with benzyl groups enhancing binding to hydrophobic pockets. nih.govnih.gov |

Mechanistic Elucidation of Observed Biological Effects and Cellular Pathways

The mechanisms underlying the reported biological activities of this compound are linked to its ability to interact with specific molecular targets and influence cellular pathways. For instance, its potential antioxidant effects may arise from the ability of the amino group or other parts of the molecule to scavenge free radicals, thereby reducing oxidative stress.

Its neuroprotective effects could be linked to its role as an aspartic acid derivative. Aspartate is an excitatory neurotransmitter, and derivatives can modulate neurotransmitter pathways or protect neurons from excitotoxicity. Anti-inflammatory activity may be mediated by the inhibition of inflammatory pathways. A well-studied parallel is the activation of the NOD2 receptor by muramyl dipeptide, which triggers a signaling cascade involving the kinase RIP2 and leads to the activation of the NF-κB transcription factor. nih.gov While not directly demonstrated for this compound, this provides a plausible mechanistic framework for how amino acid derivatives can modulate immune and inflammatory responses.

Preliminary studies suggesting anticancer activity point towards mechanisms involving cytotoxicity against cancer cell lines. This could result from the inhibition of critical enzymes required for cancer cell proliferation or the disruption of protein-protein interactions essential for survival, such as the MDM2-p53 interaction, a target for many peptide-based inhibitors. nih.gov The benzyl groups could enhance cell permeability, allowing the compound to reach intracellular targets. nih.gov

This compound as a Scaffold for Bioactive Compound Development

One of the most significant applications of this compound is its use as a chiral building block, or scaffold, for the synthesis of more complex, biologically active molecules. ontosight.ai Its structure possesses several key features that make it a versatile starting material in medicinal chemistry and organic synthesis.

The chiral center at the alpha-carbon is of paramount importance, allowing for the synthesis of enantiomerically pure pharmaceuticals, where stereochemistry is critical for efficacy and safety. The benzyl ester groups act as effective protecting groups for the carboxylic acid functionalities. They are relatively stable under various reaction conditions but can be selectively removed, typically through catalytic hydrogenation, to unmask the free acids for further modification, such as peptide coupling. vulcanchem.com Similarly, the amino group can be protected and deprotected, allowing for precise chemical transformations.

This combination of a chiral core and orthogonally-protecting groups makes this compound an ideal scaffold for creating libraries of new compounds. By systematically modifying the ester groups, acylating the amino group, or coupling the free acids with other molecules, chemists can develop novel derivatives and probe structure-activity relationships to optimize for a desired biological effect. mdpi.com This approach is fundamental to the development of new therapeutic agents, from enzyme inhibitors to compounds that can modulate protein-protein interactions. nih.govmdpi.com

Advanced Analytical and Spectroscopic Characterization of Dibenzyl 2 Aminosuccinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Dibenzyl 2-aminosuccinate, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is used to confirm the presence of all key proton-containing groups. The signals are analyzed based on their chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet, multiplet), and integral values, which correspond to the number of protons. libretexts.org For this compound, the aromatic protons of the two benzyl (B1604629) groups are expected to appear in the downfield region, typically between 7.2 and 7.4 ppm. sigmaaldrich.com The benzylic protons (-CH₂-) of the ester groups would likely resonate as singlets or AB quartets around 5.1-5.2 ppm. The protons on the succinate (B1194679) backbone, specifically the methine proton (α-CH) and the diastereotopic methylene (B1212753) protons (β-CH₂), would exhibit characteristic shifts and coupling patterns. The α-CH proton is expected to be a multiplet, coupled to the adjacent β-CH₂ protons. The free amino group (-NH₂) protons typically appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbons of the two ester groups are expected to have the most downfield shifts, typically in the range of 170-175 ppm. The aromatic carbons of the benzyl groups would appear between approximately 127 and 136 ppm. The benzylic carbons (-CH₂) are expected around 66-68 ppm. The aliphatic carbons of the succinate core, the α-carbon and β-carbon, would resonate at higher field, providing key structural confirmation. sigmaaldrich.comillinois.edu

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the chemical structure and data from similar compounds. Actual experimental values may vary.)

| Atom Type | Group | Expected ¹H Chemical Shift (ppm) & Multiplicity | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic | C₆H₅ | ~7.3 (multiplet, 10H) | ~127-136 |

| Benzylic | -O-CH₂-Ph | ~5.1 (singlet, 4H) | ~67 |

| Methine | α-CH | ~4.0 (multiplet, 1H) | ~51 |

| Methylene | β-CH₂ | ~2.9 (multiplet, 2H) | ~37 |

| Amine | -NH₂ | Variable (broad singlet, 2H) | N/A |

| Carbonyl | C=O | N/A | ~171-174 |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Studies (e.g., Electrospray Ionization Mass Spectrometry, Quadrupole Time-of-Flight Mass Spectrometry)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. frontiersin.org For a thermally labile molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are preferred as they can generate gas-phase ions of intact molecules with minimal fragmentation. acdlabs.comnih.govsci-hub.se

The molecular formula of this compound is C₁₈H₁₉NO₄, corresponding to a monoisotopic mass of approximately 313.1314 g/mol and an average molecular weight of 313.35 g/mol . lookchem.com In positive-ion mode ESI-MS, the compound is expected to be detected as the protonated molecular ion, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 314.1.

When subjected to fragmentation analysis (MS/MS), the protonated molecular ion will break apart in a predictable manner. libretexts.org The fragmentation of amino acids and their derivatives often involves the neutral loss of small molecules like water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃). nih.gov Key fragmentation pathways for [this compound+H]⁺ would likely involve:

Loss of a benzyl group (C₇H₇•, 91 Da) or toluene (B28343) (C₇H₈, 92 Da) .

Loss of a benzyloxycarbonyl group .

Cleavage at the α-β carbon bond of the succinate backbone. libretexts.org

Sequential loss of CO and H₂O from the carboxylic acid functionalities. nih.gov

Interactive Data Table: Predicted ESI-MS Fragmentation for this compound

| m/z (amu) | Proposed Ion Identity | Description |

|---|---|---|

| 314.1 | [M+H]⁺ | Protonated Molecular Ion |

| 223.1 | [M+H - C₇H₇]⁺ | Loss of a benzyl radical |

| 206.1 | [M+H - C₇H₈O]⁺ | Loss of benzyl alcohol |

| 91.1 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |

Infrared (IR) and UV-Visible Spectroscopy for Functional Group and Electronic Structure Insights

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. upi.eduspecac.com The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A strong, sharp absorption peak for the ester carbonyl (C=O) stretch is anticipated around 1740 cm⁻¹. The N-H stretching vibrations of the primary amine group should appear as one or two medium-intensity bands in the region of 3300-3500 cm⁻¹. researchgate.net Other significant peaks include C-H stretching from the aromatic rings (above 3000 cm⁻¹) and the aliphatic backbone (below 3000 cm⁻¹), C=C stretching from the aromatic rings (~1450-1600 cm⁻¹), and C-O stretching from the ester groups (~1100-1300 cm⁻¹). specac.com

UV-Visible Spectroscopy: UV-Visible spectroscopy measures the absorption of UV or visible light, providing information about the electronic transitions within a molecule. lookchem.com The chromophores in this compound are the two phenyl rings of the benzyl groups. These aromatic systems are expected to exhibit characteristic absorption bands in the UV region. The primary absorption (π → π* transition) is typically observed around 250-270 nm. nih.gov The exact position and intensity of the absorption maximum (λmax) can be influenced by the solvent used for the analysis.

Interactive Data Table: Characteristic IR and UV-Vis Data for this compound

| Technique | Functional Group / Transition | Expected Absorption Range |

|---|---|---|

| Infrared (IR) | N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ (medium, sharp) |

| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ (weak to medium) | |

| Aliphatic C-H Stretch | 2850 - 3000 cm⁻¹ (medium) | |

| Ester C=O Stretch | ~1740 cm⁻¹ (strong, sharp) | |

| Ester C-O Stretch | 1100 - 1300 cm⁻¹ (strong) | |

| UV-Visible | π → π* (Aromatic) | ~250 - 270 nm |

X-ray Diffraction Analysis for Solid-State Structure and Crystal Data

Interactive Data Table: Crystal Data for the Related Compound N-trityl-L-aspartate dibenzyl ester

| Parameter | Reported Value iucr.org |

|---|---|

| Molecular Formula | C₃₇H₃₃NO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 11.211 (7) |

| b (Å) | 7.983 (4) |

| c (Å) | 17.582 (14) |

| β (°) | 103.88 (6) |

| Volume (ų) | 1527 (2) |

| Z | 2 |

Chromatographic Methods for Purity Assessment and Separation (e.g., High-Performance Liquid Chromatography, Ultra-Performance Liquid Chromatography)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are fundamental for assessing the purity of this compound. bldpharm.comwho.int These methods separate the target compound from any impurities, starting materials, or by-products. globalresearchonline.net

Reversed-phase HPLC is commonly employed, where the compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). googleapis.com The purity is determined by integrating the area of the peaks in the resulting chromatogram; a pure sample will show a single major peak. torontech.com Commercial suppliers often specify a purity of >97.0% as determined by HPLC. cymitquimica.com

Furthermore, due to the chiral center at the C2 position, chiral HPLC is crucial for determining the enantiomeric excess (ee) of the (S)- or (R)-enantiomer. This specialized technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for accurate quantification of each.

Interactive Data Table: General Parameters for Chromatographic Analysis of this compound

| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase | Detection |

|---|---|---|---|---|

| RP-HPLC / UPLC | Chemical Purity Assessment | C18 (Octadecylsilane) | Water/Acetonitrile or Water/Methanol Gradient | UV (e.g., at 254 nm) |

| Chiral HPLC | Enantiomeric Purity (ee%) | Chiral Stationary Phase (e.g., Chiralpak) | Hexane/Isopropanol | UV |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample. lookchem.com The experimental results are then compared to the theoretical values calculated from the molecular formula (C₁₈H₁₉NO₄) to confirm the empirical formula and support the compound's identity and purity. The analysis is typically performed using a combustion analyzer, where the sample is burned in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantified.

Interactive Data Table: Elemental Composition of this compound (C₁₈H₁₉NO₄)

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Theoretical Mass % |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 18 | 216.198 | 68.99% |

| Hydrogen | H | 1.008 | 19 | 19.152 | 6.11% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 4.47% |

| Oxygen | O | 15.999 | 4 | 63.996 | 20.43% |

| Total | 313.353 | 100.00% |

Theoretical and Computational Investigations of Dibenzyl 2 Aminosuccinate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic makeup of molecules and their inherent reactivity. These methods, grounded in the principles of quantum mechanics, can predict a wide range of molecular properties with remarkable accuracy. researchgate.netunipd.it

Density Functional Theory (DFT) Applications in Dibenzyl 2-aminosuccinate Systems

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. researchgate.netutep.edu It is particularly valuable for studying the electronic structure of molecules like this compound. By calculating the electron density, DFT can elucidate key properties that govern the molecule's behavior. utep.edu

DFT calculations can provide detailed information on:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Electron Density Distribution: This reveals the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Spectroscopic Properties: DFT can predict various spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental results to validate the computational model. researchgate.net

Table 7.1.1: Representative DFT-Calculated Parameters for a Generic Amino Acid Ester

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the molecule's chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Provides insight into the molecule's polarity and solubility. |

Ab-initio Molecular Dynamics Simulations of this compound and its Interactions

Ab-initio molecular dynamics (AIMD) combines the principles of quantum mechanics with classical molecular dynamics, allowing for the simulation of molecular motion and chemical reactions with high accuracy. rub.deliu.se Unlike classical molecular dynamics, which relies on pre-parameterized force fields, AIMD calculates the forces acting on the atoms directly from the electronic structure at each step of the simulation. rub.de

AIMD simulations of this compound can provide valuable insights into:

Conformational Dynamics: The molecule's flexibility and the different shapes it can adopt in various environments.

Solvent Effects: How the surrounding solvent molecules interact with and influence the structure and reactivity of this compound.

Reaction Mechanisms: The step-by-step pathway of chemical transformations, including the formation and breaking of bonds.

Recent advancements in AIMD, such as the development of machine learning force fields, have made it possible to simulate larger biomolecular systems with ab-initio accuracy over longer timescales. nih.gov This opens up the possibility of studying the interactions of this compound with biological targets like enzymes. nih.govresearchgate.net

Molecular Modeling and Conformational Analysis of this compound

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. upc.edu Conformational analysis, a key aspect of molecular modeling, focuses on identifying the preferred spatial arrangements (conformations) of a molecule and understanding how these affect its properties and biological activity. upc.educonicet.gov.ar

For a flexible molecule like this compound, which possesses multiple rotatable bonds, conformational analysis is crucial for understanding its behavior. conicet.gov.ar The different conformations can have significantly different energies and shapes, which in turn can influence how the molecule interacts with other molecules, such as receptors or enzymes.

Computational methods used for conformational analysis include:

Systematic Searches: Exploring all possible rotations around single bonds.

Stochastic Methods: Such as Monte Carlo simulations, which randomly sample different conformations.

Molecular Dynamics: Simulating the motion of the molecule over time to explore its conformational space.

The results of a conformational analysis can be visualized as a potential energy surface, where the low-energy regions correspond to the most stable conformations. upc.edu For this compound, the orientation of the two benzyl (B1604629) groups and the succinate (B1194679) backbone would be the primary determinants of its conformational landscape.

Computational Studies on Reaction Mechanisms and Transition States in this compound Transformations

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and transition states. mdpi.comresearchgate.net This knowledge is invaluable for optimizing reaction conditions and designing new synthetic routes.

For transformations involving this compound, such as its use in peptide synthesis or other organic reactions, computational studies can:

Map the Reaction Pathway: By calculating the potential energy surface of the reaction, chemists can identify the lowest energy path from reactants to products. mdpi.comresearchgate.net

Characterize Transition States: The transition state is the highest energy point on the reaction pathway and represents the bottleneck of the reaction. Determining its structure and energy is crucial for understanding the reaction rate.

Investigate the Role of Catalysts: Computational models can be used to study how catalysts interact with the reactants and lower the activation energy of the reaction.

For example, in the context of peptide coupling reactions where this compound might be used, computational studies could model the step-by-step process of amide bond formation, including the role of coupling reagents. DFT calculations are often employed for this purpose, as they can accurately describe the electronic changes that occur during bond formation and cleavage. nih.govrsc.org

Table 7.3.1: Hypothetical Energy Profile for a Reaction Involving this compound

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 0 | Reactants | 0 |

| 1 | Intermediate 1 | -5 |

| 2 | Transition State 1 | +15 |

| 3 | Intermediate 2 | -2 |

| 4 | Transition State 2 | +10 |

| 5 | Products | -20 |

In Silico Screening and Rational Design of this compound Analogs for Specific Applications

In silico screening and rational drug design are modern approaches that leverage computational methods to identify and optimize new drug candidates. nih.govulisboa.pt These techniques can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing.

Starting with the core structure of this compound, computational methods can be used to:

Generate Virtual Libraries: Create a large number of virtual analogs by systematically modifying different parts of the molecule, such as the benzyl groups or the amino acid backbone. nih.gov

Predict Biological Activity: Use techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking to predict the biological activity of the virtual analogs against a specific target. ulisboa.ptnih.gov

Assess Drug-Likeness: Evaluate the pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) of the analogs to ensure they have the potential to be effective drugs. mdpi.com

For example, if the goal is to design an inhibitor for a particular enzyme, molecular docking simulations could be used to predict how well different this compound analogs bind to the enzyme's active site. mdpi.com The analogs with the best predicted binding affinities would then be prioritized for synthesis and further investigation. This rational, computer-aided approach can save significant time and resources compared to traditional trial-and-error methods. europa.eu

Future Directions and Emerging Research Avenues for Dibenzyl 2 Aminosuccinate

Integration with Advanced Catalysis and Flow Chemistry Methodologies

The versatility of dibenzyl 2-aminosuccinate as a chiral building block is poised for significant enhancement through its integration with advanced catalysis and flow chemistry. These modern synthetic methodologies offer pathways to more efficient, scalable, and sustainable processes.

In the realm of advanced catalysis, this compound can serve as a chiral ligand in asymmetric catalysis. This application is crucial for the stereoselective synthesis of pharmaceuticals, where the chirality of a molecule dictates its biological activity. The development of novel catalyst systems, including those based on transition metals, can lead to higher yields and enantioselectivities in reactions involving this compound. For instance, optimizing reaction conditions, such as controlling temperature and using anhydrous solvents, can suppress the formation of unwanted regioisomers during synthesis.

Flow chemistry, or continuous flow processing, presents a paradigm shift from traditional batch production. For the synthesis and derivatization of this compound, flow chemistry offers several advantages. Automated reactors and continuous flow systems can improve the reproducibility of reactions. A notable application is in continuous hydrogenolysis, where fixed-bed reactors with catalysts like palladium on carbon (Pd/C) can be used for the continuous debenzylation of the molecule. This method allows for the processing of large quantities with high purity. Furthermore, the integration of real-time analytics, such as in-line High-Performance Liquid Chromatography (HPLC), ensures consistent quality control. The transposition of reactions from batch to flow has been shown to dramatically reduce reaction times and improve yields in various chemical transformations. beilstein-journals.org

Future research in this area will likely focus on the development of bespoke catalyst systems tailored for specific transformations of this compound and the design of integrated flow processes that combine synthesis, purification, and analysis in a single, continuous operation.

Exploration of Novel Bioconjugation and Prodrug Strategies Involving this compound

The inherent structure of this compound, featuring a free amino group and ester functionalities, makes it a prime candidate for novel bioconjugation and prodrug strategies. ontosight.ai These approaches aim to improve the therapeutic efficacy of drugs by enhancing their delivery, targeting, and release.

Bioconjugation: This involves linking molecules to biological entities like proteins or antibodies. This compound can be used as a linker or as a building block in the synthesis of more complex molecules for bioconjugation. The development of effective bioconjugation methods is a significant area of research in chemical and synthetic biology. rsc.org Strategies often target native amino acids on proteins, and the amino group of this compound provides a reactive handle for such modifications. rsc.orgmdpi.com

Prodrug Strategies: A prodrug is an inactive compound that is converted into an active drug within the body. urjc.es This approach can overcome issues like poor solubility, instability, or lack of targeting of the parent drug. urjc.esmdpi.com Amino acid-based prodrugs have emerged as a promising strategy to enhance the oral bioavailability of drugs with low solubility and permeability. researchgate.net The conjugation of amino acids can significantly increase water solubility. researchgate.net this compound, as a derivative of aspartic acid, can be incorporated into prodrug designs to leverage amino acid transporters for improved cellular uptake. ontosight.aimdpi.com For instance, amino acid prodrugs have been successfully synthesized to improve the properties of anticancer agents, demonstrating their potential in preclinical evaluations. nih.gov

Future research will likely explore the synthesis of novel prodrugs where this compound or its derivatives are conjugated to various active pharmaceutical ingredients. The stability, release kinetics, and targeting efficiency of these prodrugs will be key areas of investigation.

Development of Advanced Materials Incorporating this compound Units

The unique chemical structure of this compound also lends itself to the development of advanced materials with tailored properties. Its bifunctional nature, with both amino and ester groups, allows it to be incorporated as a monomer or a cross-linking agent in the synthesis of polymers and other materials.

The incorporation of this compound can introduce chirality into the polymer backbone, leading to the creation of chiral polymers. These materials are of interest for applications in chiral separations, asymmetric catalysis, and as sensors. The benzyl (B1604629) groups can also influence the physical properties of the resulting materials, such as their thermal stability and solubility.

Potential areas for the application of materials derived from this compound include:

Polymer Science: As a building block for creating novel polymers with specific functionalities.

Materials for Biomedical Applications: The biocompatibility of amino acid derivatives makes them suitable for creating materials for drug delivery, tissue engineering, and other biomedical uses.

Functional Materials: The development of materials with specific optical, electronic, or recognition properties based on the controlled arrangement of the this compound units.

Research in this domain will focus on the polymerization of this compound with various co-monomers to create a diverse library of materials. The characterization of these materials and the exploration of their unique properties will be crucial for identifying promising applications.

Interdisciplinary Research Opportunities at the Interface of Synthetic Organic Chemistry and Biological Sciences

The multifaceted nature of this compound provides a fertile ground for interdisciplinary research, bridging synthetic organic chemistry with the biological sciences. This synergy is essential for tackling complex challenges in medicine and biology.

Synthetic organic chemistry provides the tools to synthesize and modify this compound, creating a diverse range of derivatives with specific functionalities. leeds.ac.uk These custom-designed molecules can then be used as probes to investigate biological processes. For example, derivatives of this compound could be used to study amino acid metabolism or to target specific enzymes or receptors. ontosight.ai

The field of chemical biology, which sits (B43327) at the intersection of chemistry and biology, is particularly relevant. tum.de Researchers in this area use chemical tools to understand and manipulate biological systems. This compound and its derivatives can serve as such tools, enabling the study of protein-protein interactions, enzyme mechanisms, and cellular signaling pathways. ircbc.ac.cnircbc.ac.cn

Specific areas for interdisciplinary research include:

Medicinal Chemistry and Drug Discovery: Designing and synthesizing novel drug candidates based on the this compound scaffold and evaluating their biological activity against various diseases. ircbc.ac.cn

Neurobiology: Investigating the potential neuroprotective effects of this compound derivatives in the context of neurodegenerative diseases. ircbc.ac.cn

Biochemical Studies: Using labeled versions of this compound to trace metabolic pathways and understand its interactions with biological targets.

The collaboration between synthetic chemists and biologists will be paramount in realizing the full potential of this compound as a versatile molecular entity for both fundamental research and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing Dibenzyl 2-aminosuccinate, and how can purity be ensured?

- Methodology : Use esterification reactions with dibenzyl chlorophosphate under anhydrous conditions, as described in analogous dibenzyl ether syntheses . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization via H/C NMR (e.g., CDOD solvent ) and HPLC (C18 column, 0.1% TFA in acetonitrile/water) to confirm >95% purity. Cross-reference with CAS 2791-79-9 for structural validation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology : Implement PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Store at 2–8°C in airtight containers away from oxidizing agents . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Compatibility with organic solvents (e.g., dibenzyl ether in imaging protocols ) requires caution due to corrosive byproducts.

Q. How can researchers resolve contradictions in thermal analysis data, such as overcooling discrepancies during crystallization?

- Methodology : Replicate experiments using differential scanning calorimetry (DSC) under controlled cooling rates (e.g., 10 K/min). Compare pre-eutectic (7–10 K overcooling) and post-eutectic (7–22 K) phases . Adjust component concentrations (e.g., eutectic at ) to validate "explosive" crystallization kinetics (~25–30 K/s ).

Advanced Research Questions

Q. What isotopic labeling strategies are effective for studying this compound’s decomposition pathways?

- Methodology : Synthesize deuterated analogs (e.g., PhCDCDPh) via multi-stage isotopic substitution (95% purity ). Monitor thermal dissociation via mass spectrometry (M.W. shifts from 182 to 186) to track radical recombination (e.g., PhCHCHPh → 2 PhCH) . Compare with magnetic isotope effects (MIE) observed in dibenzyl ketone photolysis .

Q. How does this compound’s crystallization behavior impact its stability in long-term storage?

- Methodology : Conduct metastability studies using liquidus line modeling (Schroeder equation) to determine eutectic coordinates ( K, ). Use X-ray diffraction (XRD) to analyze polymorphic transitions under varying humidity. Correlate with thermal gravimetric analysis (TGA) data to predict shelf-life.

Q. What role does this compound play in amino acid research, particularly in aspartic acid derivatives?

- Methodology : Hydrolyze the dibenzyl ester under acidic conditions (e.g., HCl/dioxane) to yield L-aspartic acid, confirmed via chiral HPLC . Compare with tert-butyl analogs (e.g., (S)-Di-tert-butyl 2-aminosuccinate hydrochloride, CAS 34582-30-4 ) to assess steric effects on reactivity.

Q. How can solvent compatibility issues affect this compound’s application in imaging studies?

- Methodology : Test solvent resistance in clearing agents (e.g., iDISCO’s dibenzyl ether ). Use LSFM microscopy with high-NA lenses to monitor solvent-induced aberrations. Optimize RI matching (e.g., benzyl alcohol/benzyl benzoate mixtures) to minimize spherical distortions .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for interpreting contradictory thermal stability data?

- Methodology : Apply multivariate regression to DSC/TGA datasets, isolating variables like heating rate and atmosphere (N vs. O). Use Arrhenius plots to differentiate primary decomposition (radical-driven ) vs. secondary reactions (e.g., oxidation). Cross-validate with kinetic Monte Carlo simulations.

Q. How should researchers design isotopic tracer experiments to validate reaction mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.